![molecular formula C25H22N2O6S B2861929 N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide CAS No. 892739-99-0](/img/new.no-structure.jpg)
N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
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Description
N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C25H22N2O6S and its molecular weight is 478.52. The purity is usually 95%.
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Biological Activity
N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It features a quinoline core and various functional groups that contribute to its diverse biological activities, particularly in pharmacology. This article explores its biological activity, including antioxidant, anticancer, and anti-inflammatory properties, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₅S. The structure includes:
- Quinoline core : A bicyclic structure known for various biological activities.
- Functional groups : Ethyl group, hydroxy group, methoxyphenyl sulfonyl group, and carboxamide moiety.
These features enhance its reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate such activity. Preliminary studies suggest that the antioxidant activity of this compound exceeds that of ascorbic acid, a well-known antioxidant.
Compound | DPPH Scavenging Activity (IC50 µM) |
---|---|
N-(4-ethylphenyl)-4-hydroxy... | < 10 (higher activity than ascorbic acid) |
Ascorbic Acid | 20 |
This suggests its potential application in preventing oxidative stress-related diseases.
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines using the MTT assay. The results show significant cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
U-87 | 15 | High |
MDA-MB-231 | 25 | Moderate |
The mechanism of action may involve the modulation of key signaling pathways related to cell proliferation and apoptosis.
Anti-inflammatory Activity
In addition to its antioxidant and anticancer effects, this compound has shown promise in anti-inflammatory studies. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Several studies have highlighted the biological activities of similar compounds within the quinoline family. For instance:
- Study on Derivatives : A study evaluated derivatives of quinoline compounds for their anticancer properties. It was found that modifications to the core structure significantly influenced biological activity.
- Mechanistic Insights : Another research focused on the interaction of quinoline derivatives with specific molecular targets involved in inflammation and cancer pathways. These insights are crucial for understanding how N-(4-ethylphenyl)-4-hydroxy... can be optimized for therapeutic use.
Properties
CAS No. |
892739-99-0 |
---|---|
Molecular Formula |
C25H22N2O6S |
Molecular Weight |
478.52 |
IUPAC Name |
N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C25H22N2O6S/c1-3-15-4-7-17(8-5-15)26-24(29)16-6-13-20-21(14-16)27-25(30)23(22(20)28)34(31,32)19-11-9-18(33-2)10-12-19/h4-14H,3H2,1-2H3,(H,26,29)(H2,27,28,30) |
InChI Key |
SXYQBTQGEGTPHV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)OC)O |
solubility |
not available |
Origin of Product |
United States |
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